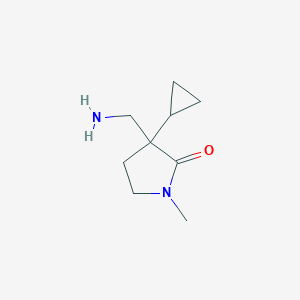

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

3-(aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c1-11-5-4-9(6-10,8(11)12)7-2-3-7/h7H,2-6,10H2,1H3 |

InChI Key |

PDZAHOYLKKBKFK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)(CN)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl halides or other suitable methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

3-Aminopyrrolidin-2-one (CAS 56440-28-9)

- Molecular Formula : C₄H₈N₂O

- Molecular Weight : 100.12 g/mol

- Key Differences: Lacks cyclopropyl and 1-methyl groups. Amino group directly attached at position 3 (vs. aminomethyl in the target compound).

- Properties :

- Lower lipophilicity (logP) due to absence of cyclopropyl.

- Simpler structure may facilitate solubility but reduce metabolic stability.

- Applications : Used as a peptide backbone mimic or synthetic intermediate .

(±)-3-Amino-1-hydroxypyrrolidin-2-one (HA-966)

- Molecular Formula : C₄H₈N₂O₂

- Molecular Weight : 116.12 g/mol

- Key Differences: Hydroxy group at position 1 replaces the 1-methyl group. No cyclopropyl substituent.

- Properties: Higher polarity due to hydroxy group, reducing blood-brain barrier penetration. Known as an NMDA receptor antagonist.

- Applications : Neuropharmacological research tool .

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2)

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

- Key Differences: Non-lactam pyrrolidine ring with cyclopropyl at position 1. Primary amine at position 3 (vs. aminomethyl in the target compound).

- Properties: Increased flexibility due to absence of lactam rigidity. Potential intermediate in alkaloid synthesis .

3-(Aminomethyl)pyridine

- Molecular Formula : C₆H₈N₂

- Molecular Weight : 108.14 g/mol

- Key Differences: Aromatic pyridine ring vs. non-aromatic lactam. Aminomethyl group on a six-membered ring.

- Properties: Aromaticity enhances electron-withdrawing effects. Regulatory status: Not listed under CERCLA or SARA .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Notable Applications |

|---|---|---|---|---|---|

| 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one | C₉H₁₆N₂O | 168.24 | 1-Methyl, 3-cyclopropyl, 3-aminomethyl | ~1.2 | CNS drug candidate |

| 3-Aminopyrrolidin-2-one | C₄H₈N₂O | 100.12 | 3-Amino | ~-0.5 | Peptide synthesis |

| (±)-HA-966 | C₄H₈N₂O₂ | 116.12 | 3-Amino, 1-hydroxy | ~-1.0 | NMDA receptor antagonist |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | 1-Cyclopropyl, 3-amine | ~0.8 | Alkaloid intermediate |

| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | Pyridine, 3-aminomethyl | ~0.3 | Coordination chemistry |

Research Findings and Implications

Aminomethyl vs. Amino: The primary amine in the aminomethyl group facilitates salt formation and covalent bonding, offering advantages in drug formulation over secondary amines (e.g., HA-966) .

1-Methyl Group : This substituent may reduce metabolic degradation by cytochrome P450 enzymes, improving bioavailability .

Lipophilicity : The target compound’s higher logP (~1.2) compared to HA-966 (-1.0) suggests better membrane permeability, critical for CNS-targeted therapies .

Biological Activity

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one (commonly referred to as AMCP) is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The molecular formula of AMCP is , which indicates the presence of two nitrogen atoms within its structure. The unique combination of a pyrrolidine ring, a cyclopropyl group, and an aminomethyl substituent contributes to its reactivity and biological interactions. The structural features can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered ring with nitrogen, contributing to its basicity and potential receptor interactions. |

| Cyclopropyl Group | A three-membered ring that enhances structural rigidity and may influence biological activity. |

| Aminomethyl Substituent | Enhances solubility and potential interactions with biological targets. |

Enzyme Modulation

Research indicates that AMCP exhibits significant biological activity, particularly in modulating enzyme activity. Studies have shown that it interacts with various enzymes, suggesting roles in biochemical pathways relevant to diseases. For instance, specific assays have demonstrated its ability to influence pathways associated with neurodegenerative diseases, highlighting its promise as a therapeutic agent.

Receptor Interactions

AMCP has also been studied for its interactions with neurotransmitter receptors, particularly serotonin receptors. Its structural similarity to known ligands allows it to potentially act as an agonist or antagonist at these sites, which could have implications for treating conditions such as depression and anxiety disorders.

Case Studies and Research Findings

- Neuropharmacological Studies :

-

Enzyme Inhibition :

- Research published in highlighted AMCP's ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

- The compound was shown to significantly reduce the activity of lipase enzymes in vitro, suggesting potential applications in weight management.

Comparative Analysis with Similar Compounds

The uniqueness of AMCP lies in its combination of structural features compared to other pyrrolidine derivatives. Below is a comparison table of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol | Cyclopropyl group, aminomethyl substitution | Different ring structure (cyclopentane) |

| Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride | Contains benzoate moiety | Incorporates aromatic features |

| N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine | Similar pyrrolidine core | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.